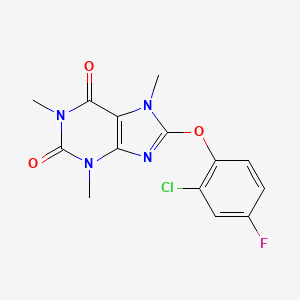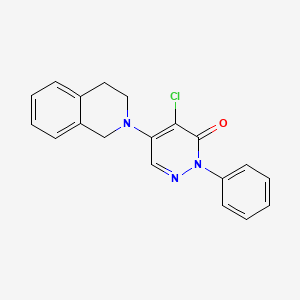
8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a transmembrane protein that functions as a chloride channel in epithelial cells. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a valuable tool for studying the function of CFTR and developing new therapies for cystic fibrosis.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O3/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)23-9-5-4-7(16)6-8(9)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKZKAIXFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=C(C=C(C=C3)F)Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5596783.png)
![2-[(4-methylphenyl)sulfonyl]-3-oxo-N,3-diphenylpropanamide](/img/structure/B5596786.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)
![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)
